molecular formula C21H21NO3 B11832822 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione

4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione

Cat. No.: B11832822
M. Wt: 335.4 g/mol
InChI Key: AGWYUPVCBZBQMG-UHFFFAOYSA-N
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Description

4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of the Ethoxymethylene Group: This step might involve the use of ethyl formate or ethyl orthoformate under acidic or basic conditions.

    Substitution with Isopropyl-phenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione
  • 4-Ethoxymethylene-2-phenyl-4H-isoquinoline-1,3-dione

Comparison

Compared to similar compounds, 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione might exhibit unique properties due to the presence of the ethoxymethylene and isopropyl-phenyl groups. These groups could influence its chemical reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

4-(ethoxymethylidene)-2-(4-propan-2-ylphenyl)isoquinoline-1,3-dione

InChI

InChI=1S/C21H21NO3/c1-4-25-13-19-17-7-5-6-8-18(17)20(23)22(21(19)24)16-11-9-15(10-12-16)14(2)3/h5-14H,4H2,1-3H3

InChI Key

AGWYUPVCBZBQMG-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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